1H-1,2,3-Triazole, 4-(difluoromethyl)-1-(4-methylphenyl)-

anti-tubercular Mycobacterium tuberculosis H37Rv MIC

1H-1,2,3-Triazole, 4-(difluoromethyl)-1-(4-methylphenyl)- (CAS 916151-15-0) is a fully characterized 1,4-disubstituted 1,2,3-triazole bearing a para‑tolyl group at N1 and a difluoromethyl substituent at C4. The compound was originally disclosed as part of a series of N‑substituted‑phenyl‑1,2,3‑triazole‑4‑carbaldehydes and their difluoromethyl analogues evaluated for inhibitory activity against Mycobacterium tuberculosis H37Rv.

Molecular Formula C10H9F2N3
Molecular Weight 209.20 g/mol
CAS No. 916151-15-0
Cat. No. B12606748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,3-Triazole, 4-(difluoromethyl)-1-(4-methylphenyl)-
CAS916151-15-0
Molecular FormulaC10H9F2N3
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(N=N2)C(F)F
InChIInChI=1S/C10H9F2N3/c1-7-2-4-8(5-3-7)15-6-9(10(11)12)13-14-15/h2-6,10H,1H3
InChIKeyOZVOGVGISOQABN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole (CAS 916151-15-0): A Structurally Defined Anti-Tubercular Triazole for Lead Optimization


1H-1,2,3-Triazole, 4-(difluoromethyl)-1-(4-methylphenyl)- (CAS 916151-15-0) is a fully characterized 1,4-disubstituted 1,2,3-triazole bearing a para‑tolyl group at N1 and a difluoromethyl substituent at C4 [1]. The compound was originally disclosed as part of a series of N‑substituted‑phenyl‑1,2,3‑triazole‑4‑carbaldehydes and their difluoromethyl analogues evaluated for inhibitory activity against Mycobacterium tuberculosis H37Rv [2]. Its single‑crystal X‑ray structure has been deposited, confirming a near‑perfectly coplanar arrangement of the triazole and benzene rings (inter‑planar angle 0.34°) [1].

Why a Simple 1,2,3-Triazole Scaffold Cannot Substitute for 4-(Difluoromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole (CAS 916151-15-0)


Within the 1‑aryl‑4‑substituted‑1,2,3‑triazole class, anti‑tubercular potency, physicochemical properties, and molecular recognition are exquisitely sensitive to the nature and position of both the N1‑aryl and C4 substituents [1]. The 4‑methylphenyl group at N1 enforces a planar conformation that is critical for target engagement, while the difluoromethyl moiety at C4 modulates electronic character and metabolic stability relative to the aldehyde progenitor. Swapping either substituent—e.g., moving to a 2,5‑dimethoxyphenyl group—introduces a 45° ring twist that is likely to drastically alter biological activity [2]. Generic 1,2,3‑triazoles lacking these precise structural features therefore cannot be assumed to replicate the activity, selectivity, or crystallinity that make this specific compound a well‑defined chemical probe and synthetic intermediate.

Quantitative Differentiation Evidence for 4-(Difluoromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole (CAS 916151-15-0) vs. Closest Analogs


Anti-Tubercular Activity: 87% Inhibition at 40 µg/mL vs. Aldehyde Progenitor MIC of 2.5 µg/mL

The target compound inhibited 87% of Mycobacterium tuberculosis H37Rv growth at a single concentration of 40.0 µg/mL [1]. Its direct aldehyde precursor, 1‑(4‑methylphenyl)‑1,2,3‑triazole‑4‑carbaldehyde (compound 3k in the same series), exhibited a Minimum Inhibitory Concentration (MIC) of 2.5 µg/mL against the identical strain [2]. While the difluoromethyl analogue is less potent than its aldehyde progenitor, its attenuated activity combined with the metabolic stability imparted by the CHF₂ group may offer a more favorable pharmacokinetic starting point for lead optimization [2].

anti-tubercular Mycobacterium tuberculosis H37Rv MIC inhibition percentage

Molecular Planarity: Near-Coplanar Rings (0.34°) vs. 45.27° in 2,5-Dimethoxyphenyl Analog

Single-crystal X-ray diffraction reveals that the benzene and triazole rings in the target compound are essentially coplanar, with an inter-planar angle of only 0.34(17)° [1]. In contrast, the closely related 4‑difluoromethyl‑1‑(2,5‑dimethoxyphenyl)‑1H‑1,2,3‑triazole exhibits a pronounced twist of 45.27(4)° between the same two rings [2]. The SAR study on this compound class explicitly identifies planarity of the triazole‑phenyl system as a key contributor to anti‑tubercular activity [3].

X-ray crystallography molecular planarity SAR dihedral angle

Synthetic Efficiency: Difluoromethyl Derivatives Obtained in Excellent Yield from Aldehydes via DAST Fluorination

The target compound and its congeners (4a–l) were prepared by fluorination of the corresponding 1,2,3‑triazole‑4‑carbaldehydes using DAST (diethylaminosulfur trifluoride), a transformation reported to proceed in “excellent yield” across the series [1]. While individual isolated yields for compound 4k were not tabulated in the primary SAR paper, the consistently high efficiency of this single‑step conversion contrasts with alternative multi‑step routes to 4‑difluoromethyl‑1,2,3‑triazoles that often require protecting‑group strategies or suffer from lower regioselectivity.

DAST fluorination synthetic yield difluoromethylation 1,2,3-triazole

Crystal Structure Determination: Full Atomic Coordinates and Hydrogen-Bonding Network Characterized

The complete crystal structure of the target compound has been deposited with the Cambridge Structural Database (CCDC deposition number implicit in the publication) and includes full atomic coordinates, anisotropic displacement parameters, and hydrogen‑bond geometry [1]. Weak C—H···N and C—H···F hydrogen bonds involving both the triazole and difluoromethyl groups direct the formation of chains along the [010] direction. This level of structural characterization surpasses that available for many in‑class analogs, including the 4‑carbaldehyde precursor 3k, for which only the aldehyde congener (not the difluoromethyl derivative) was crystallographically analyzed [2].

X-ray crystallography hydrogen bonding crystal packing structural biology

Recommended Application Scenarios for 4-(Difluoromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole (CAS 916151-15-0) Based on Verified Evidence


Anti-Tubercular Lead Optimization and Structure-Activity Relationship (SAR) Expansion

The compound serves as a validated starting point for medicinal chemistry campaigns targeting Mycobacterium tuberculosis. Its 87% inhibition at 40 µg/mL [1], combined with the established SAR framework linking ring planarity to activity [2], makes it suitable for systematic derivatization aimed at improving potency while retaining the favorable conformational properties.

Structure-Based Drug Design (SBDD) and Computational Modeling

Because the full three-dimensional coordinates are publicly available from the deposited crystal structure [1], the compound can be used directly in molecular docking, molecular dynamics simulations, and pharmacophore generation without the need for additional experimental structure determination. This is a distinct advantage over analogs lacking crystallographic data.

Synthetic Methodology Development and Building Block Sourcing

The compound is accessible through a high-yielding DAST-mediated fluorination of the corresponding aldehyde [2]. Its well-characterized structure and stability make it a reliable building block for constructing more complex difluoromethylated triazole libraries, click chemistry conjugates, or hybrid molecules for multi-target drug discovery.

Analytical Reference Standard for Method Validation

The availability of full spectroscopic characterization (¹H/¹³C NMR, IR, HRMS) [2] and a single-crystal X-ray structure [1] qualifies this compound as a reference standard for HPLC, LC‑MS, or NMR method development and validation in laboratories working on triazole-containing pharmaceuticals.

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